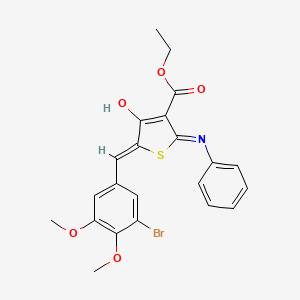
6-(azepan-1-yl)-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(azepan-1-il)-N,N’-difenil-1,3,5-triazina-2,4-diamina es un compuesto heterocíclico que ha captado la atención en varios campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto presenta un anillo de triazina sustituido con grupos azepan y difenilamina, que contribuyen a sus propiedades distintivas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 6-(azepan-1-il)-N,N’-difenil-1,3,5-triazina-2,4-diamina típicamente implica los siguientes pasos:
Formación del Núcleo de Triazina: El anillo de triazina se puede sintetizar mediante una reacción de ciclización que involucra cloruro de cianúrico y aminas apropiadas en condiciones controladas.
Sustitución con Azepan: El grupo azepan se introduce mediante sustitución nucleofílica, donde el azepan reacciona con el núcleo de triazina.
Introducción de Grupos Difenilamina: El paso final implica la sustitución de las posiciones restantes en el anillo de triazina con grupos difenilamina, típicamente utilizando una reacción de acoplamiento catalizada por paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(azepan-1-il)-N,N’-difenil-1,3,5-triazina-2,4-diamina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio, dando como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Hidruro de litio y aluminio o borohidruro de sodio en disolventes anhidros.
Sustitución: Reacciones de acoplamiento catalizadas por paladio utilizando haluros y aminas apropiadas.
Productos Principales Formados
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos con propiedades mejoradas.
Mecanismo De Acción
El mecanismo de acción de 6-(azepan-1-il)-N,N’-difenil-1,3,5-triazina-2,4-diamina implica su interacción con dianas moleculares y vías específicas:
Dianas Moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad.
Vías Involucradas: El compuesto puede influir en varias vías bioquímicas, incluidas las involucradas en la señalización celular, el metabolismo y la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de 6-(azepan-1-il)piridina-3-amina
- 6-(azepan-1-il)-5-nitro-N~2~-[(oxolan-2-il)metil]pirimidina-2,4-diamina
- Ácido 6-(azepan-1-il)piridina-3-borónico
Singularidad
En comparación con compuestos similares, 6-(azepan-1-il)-N,N’-difenil-1,3,5-triazina-2,4-diamina destaca por su estructura única del núcleo de triazina y la presencia de grupos azepan y difenilamina.
Propiedades
Fórmula molecular |
C21H24N6 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
6-(azepan-1-yl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H24N6/c1-2-10-16-27(15-9-1)21-25-19(22-17-11-5-3-6-12-17)24-20(26-21)23-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H2,22,23,24,25,26) |
Clave InChI |
KDPUBXDYODZMLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11596112.png)
![(3Z)-1-(4-chlorobenzyl)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11596120.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596125.png)
![methyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596132.png)
![ethyl 4-(5-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11596139.png)
![2-[(4E)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11596141.png)
![6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11596149.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596155.png)
![2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596166.png)

![benzyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596170.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11596178.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11596181.png)
